molecular formula C16H10O7 B1207355 5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone CAS No. 37850-99-0

5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone

Cat. No.: B1207355
CAS No.: 37850-99-0
M. Wt: 314.25 g/mol
InChI Key: AIBWRMHGMCJIPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone typically involves the acetylation of 1,3,6,8-tetrahydroxyanthraquinone. This reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the anthraquinone core play a crucial role in its biological activity. The compound can inhibit certain enzymes, leading to various biological effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl groups and the presence of an acetyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-acetyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O7/c1-5(17)11-9(20)4-10(21)13-14(11)15(22)7-2-6(18)3-8(19)12(7)16(13)23/h2-4,18-21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBWRMHGMCJIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191285
Record name 5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37850-99-0
Record name Rhodolamprometrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037850990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RHODOLAMPROMETRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ8MTR0RMB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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